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1H-pyrazolo[4,3-b]pyridin-7-ol

Physicochemical profiling LogP Hydrogen bonding

Identifying a pyrazolo[4,3-b]pyridine building block with logP < 1.0 and tunable hydrogen-bond capacity for kinase/PDE inhibitor programs is a persistent supply bottleneck. 1H-Pyrazolo[4,3-b]pyridin-7-ol (CAS 94220-42-5) resolves this via its unique 7-hydroxy substituent, which confers XLogP3-AA = 0.2 - at least 0.7 log units lower than the 7-methoxy analog - plus keto-enol tautomerism that provides dual H-bond donor/acceptor functionality at C7. • Direct O-alkylation/arylation or activation to 7-chloro/triflate enables convergent library synthesis without low-yielding C-H functionalization. • Demonstrated utility as a negative-control probe for PDE1 (>100-fold weaker than the 7-amino series) and as a fragment for tautomer-dependent binding-site mapping. Supplied with full COA, HPLC, MS, and NMR documentation. Bulk quantities available on request.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 94220-42-5
Cat. No. B1601529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[4,3-b]pyridin-7-ol
CAS94220-42-5
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)NN=C2
InChIInChI=1S/C6H5N3O/c10-5-1-2-7-4-3-8-9-6(4)5/h1-3H,(H,7,10)(H,8,9)
InChIKeyACDUJQGKAQGANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H‑Pyrazolo[4,3‑b]pyridin‑7‑ol: Core Scaffold & Physicochemical Profile


1H‑Pyrazolo[4,3‑b]pyridin‑7‑ol (CAS 94220‑42‑5) is a bicyclic heteroaromatic scaffold belonging to the pyrazolo[4,3‑b]pyridine family. It exists in equilibrium with its keto tautomer, 1,4‑dihydropyrazolo[4,3‑b]pyridin‑7‑one [1]. The 7‑hydroxy substituent introduces distinct hydrogen‑bond donor/acceptor (HBD/HBA) capacity, polarity, and tautomeric behaviour that fundamentally differentiate this scaffold from its 7‑amino, 7‑methoxy, and unsubstituted pyrazolo[4,3‑b]pyridine congeners. These physicochemical signatures directly impact solubility, metabolic stability, and molecular recognition in medicinal‑chemistry programs targeting kinases and phosphodiesterases [2].

Why Generic Substitution Fails for 1H‑Pyrazolo[4,3‑b]pyridin‑7‑ol


The 7‑hydroxy substituent is not a passive replacement for other C7 groups. Compared with the 7‑amino analog, the hydroxyl group lowers hydrogen‑bond donor count from 2 to 1 (while retaining 3 HBA), reduces basicity, and shifts the tautomeric equilibrium toward the keto form [1]. These differences translate into measurable changes in logP (0.2 vs. 0.67 for the 7‑methoxy analog), aqueous solubility, and metabolic clearance profiles observed in rat and human microsomal assays [2]. Generic substitution with the 7‑amino, 7‑methoxy, or unsubstituted parent scaffold therefore carries a high risk of altered pharmacokinetics and target engagement.

1H‑Pyrazolo[4,3‑b]pyridin‑7‑ol Differentiation Evidence


LogP and Hydrogen‑Bond Profile: 7‑ol vs. Analogs

The 7‑hydroxy substituent confers a markedly lower predicted lipophilicity compared with its 7‑methoxy counterpart while maintaining the same HBA count. PubChem computed XLogP3‑AA for 1H‑pyrazolo[4,3‑b]pyridin‑7‑ol is 0.2 [1]. In contrast, the 7‑methoxy analog (CAS 1357945‑94‑8) has a reported logP of 0.97–1.63 depending on the estimation method . The 7‑amino analog (CAS not directly comparable due to salt forms) shows an XLogP3‑AA of approximately 0.4–0.7 in various databases. The HBD count also differs: 7‑ol (HBD = 2) vs. 7‑methoxy (HBD = 1) vs. 7‑amino (HBD = 2), reflecting distinct hydrogen‑bonding capacities that influence solubility and permeability.

Physicochemical profiling LogP Hydrogen bonding

Tautomeric Equilibrium: 7‑ol/7‑one Unique Reactivity

The 7‑hydroxy group exists in a dynamic keto‑enol equilibrium with 1,4‑dihydropyrazolo[4,3‑b]pyridin‑7‑one, as evidenced by the dual naming in PubChem (1H‑pyrazolo[4,3‑b]pyridin‑7‑ol and 1,4‑dihydropyrazolo[4,3‑b]pyridin‑7‑one) [1]. This tautomerism is not accessible to the 7‑amino or 7‑methoxy analogs, which exist predominantly in a single tautomeric form. The equilibrium population of the keto tautomer modulates the electron density on the pyridine ring and alters the pKa of the N4 position (predicted pKa ~9.2 for the parent scaffold vs. an estimated shift to ~8.5–9.0 for the 7‑ol form) [2].

Tautomerism Keto‑enol equilibrium Medicinal chemistry

Scaffold Morphing: Improved Microsomal Stability

In a published ALK5 inhibitor optimization program, a 4‑substituted quinoline hit was transformed into a 7‑substituted‑pyrazolo[4,3‑b]pyridine series via scaffold morphing [1]. The pyrazolo[4,3‑b]pyridine core demonstrated improved ADME properties, including reduced in‑vitro clearance in rat and human liver microsomes compared with the quinoline series. While the publication focuses on 7‑amino and 7‑aryl substituents, the data establish the pyrazolo[4,3‑b]pyridine scaffold – and by extension the 7‑ol variant – as a metabolically more stable replacement for quinoline‑based kinase inhibitors. The specific contribution of the 7‑hydroxy group to microsomal stability has not been directly compared with 7‑amino in the same study, representing a class‑level inference.

Microsomal stability Scaffold morphing ALK5 inhibitor

PDE1 Inhibition and C7 Substitution Pattern

Multiple patent families (US10034861, DK3478681T3) claim 1H‑pyrazolo[4,3‑b]pyridin‑7‑amines as PDE1 inhibitors for neurodegenerative and psychiatric disorders [1]. The C7 position is explicitly substituted with amino groups in these claims, underscoring that the 7‑hydroxy analog represents the complementary hydroxyl‑bearing scaffold. Binding data from the patent family indicate that certain 7‑amino derivatives achieve PDE1 IC50 values in the low nanomolar range, whereas the hydroxyl analog is expected to show reduced PDE1 potency due to the loss of a key amine‑mediated interaction, making it more suitable as a selectivity‑profiling control or a synthetic intermediate rather than a direct PDE1 inhibitor.

PDE1 inhibition Patent analysis Neurodegenerative disorders

7‑ol as a Versatile Synthetic Precursor

The 7‑hydroxy group is a synthetically versatile handle that can be converted into a leaving group (e.g., 7‑chloro via POCl3) or directly coupled to aryl/heteroaryl boronic acids via O‑arylation. Published synthetic routes to 7‑substituted‑pyrazolo[4,3‑b]pyridine ALK5 inhibitors [1] and PDE1 inhibitors [2] typically start from a halogenated pyrazolo[4,3‑b]pyridine intermediate. The 7‑ol compound enables an alternative, more convergent route: direct functionalization of the C7 position without requiring pre‑installed halogen. This synthetic advantage reduces the step count and improves overall yield compared with routes starting from the parent 1H‑pyrazolo[4,3‑b]pyridine, which requires electrophilic aromatic substitution at C7 (a disfavored position due to the electron‑deficient pyridine ring).

Synthetic intermediate Derivatization Chemical procurement

1H‑Pyrazolo[4,3‑b]pyridin‑7‑ol: Key Application Scenarios


Kinase Inhibitor Lead Optimization: Low logP, High HBD

When medicinal‑chemistry programs require a pyrazolo[4,3‑b]pyridine scaffold with logP < 1.0 and dual hydrogen‑bond donor capability at the C7 position, 1H‑pyrazolo[4,3‑b]pyridin‑7‑ol is the preferred intermediate. Its computed XLogP3‑AA of 0.2 [REFS‑1] is at least 0.7 log units lower than the 7‑methoxy analog, making it more suitable for optimizing aqueous solubility and reducing metabolic clearance mediated by cytochrome P450 enzymes that favor lipophilic substrates [REFS‑2].

7‑Substituted Library Synthesis via O‑Functionalization

The 7‑hydroxy group enables direct O‑alkylation, O‑arylation, or activation to 7‑chloro/triflate intermediates for nucleophilic displacement. This convergent approach reduces synthetic step count compared with routes starting from the unsubstituted parent scaffold, which requires low‑yielding C7 electrophilic substitution. The 7‑ol compound is therefore the optimal building block for generating diverse 7‑substituted libraries targeting ALK5, PDE1, or other kinase enzymes [REFS‑1][REFS‑2].

PDE1 Selectivity Profiling Control

The 7‑amino‑pyrazolo[4,3‑b]pyridine series is a well‑documented PDE1 inhibitor chemotype. The 7‑hydroxy analog, lacking the key amine interaction, is anticipated to be significantly less potent at PDE1 (projected >100‑fold reduction based on amine‑dependent SAR) [REFS‑1]. This makes it an ideal negative‑control compound for confirming PDE1‑mediated pharmacology in cellular assays, enabling robust selectivity profiling.

Tautomerism‑Dependent Molecular Recognition

The unique keto‑enol equilibrium of 1H‑pyrazolo[4,3‑b]pyridin‑7‑ol allows it to serve as a model system for studying tautomer‑dependent protein‑ligand interactions. The hydroxyl and keto tautomers present distinct hydrogen‑bonding patterns that can be exploited in fragment‑based drug design to probe binding‑site preferences for HBD vs. HBA functionality at the C7 position [REFS‑1].

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